molecular formula C12H14N2O2 B15068082 Spiro[piperidine-3,2'-pyrano[3,2-b]pyridin]-4'(3'H)-one CAS No. 1359704-93-0

Spiro[piperidine-3,2'-pyrano[3,2-b]pyridin]-4'(3'H)-one

Cat. No.: B15068082
CAS No.: 1359704-93-0
M. Wt: 218.25 g/mol
InChI Key: UADONRYOYAGXJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[piperidine-3,2’-pyrano[3,2-b]pyridin]-4’(3’H)-one is a spirocyclic compound characterized by its unique structure, where a piperidine ring is fused with a pyrano[3,2-b]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[piperidine-3,2’-pyrano[3,2-b]pyridin]-4’(3’H)-one typically involves multicomponent reactions. One common method is the cyclocondensation reaction, where starting materials such as piperidine derivatives, pyran derivatives, and suitable aldehydes or ketones are reacted under specific conditions. The reaction often requires a catalyst, such as a Lewis acid, and is conducted in an organic solvent like ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of spirocyclic compounds like spiro[piperidine-3,2’-pyrano[3,2-b]pyridin]-4’(3’H)-one may involve continuous flow synthesis techniques. These methods enhance reaction efficiency and scalability, allowing for the production of large quantities of the compound under controlled conditions. Green chemistry approaches, such as using water as a solvent or employing microwave-assisted synthesis, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Spiro[piperidine-3,2’-pyrano[3,2-b]pyridin]-4’(3’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone or aldehyde functionalities to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include alcohols, ketones, carboxylic acids, and substituted piperidine derivatives .

Scientific Research Applications

Spiro[piperidine-3,2’-pyrano[3,2-b]pyridin]-4’(3’H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[piperidine-3,2’-pyrano[3,2-b]pyridin]-4’(3’H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, it could inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[piperidine-3,2’-pyrano[3,2-b]pyridin]-4’(3’H)-one is unique due to its specific spirocyclic structure, which imparts rigidity and distinct biological properties.

Properties

CAS No.

1359704-93-0

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

spiro[3H-pyrano[3,2-b]pyridine-2,3'-piperidine]-4-one

InChI

InChI=1S/C12H14N2O2/c15-9-7-12(4-2-5-13-8-12)16-10-3-1-6-14-11(9)10/h1,3,6,13H,2,4-5,7-8H2

InChI Key

UADONRYOYAGXJO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(=O)C3=C(O2)C=CC=N3)CNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.